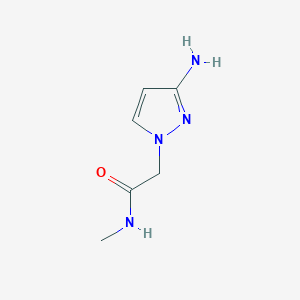

2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Pyrazole derivatives are considered pharmacologically important active scaffolds possessing almost all types of pharmacological activities .

Anti-infective Agents Aminopyrazoles have been researched as antibacterial and antiviral agents . For example, 3APs bearing a thiourea moiety in N1 showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

Antitumor activity Some pyrazole derivatives have demonstrated antitumor properties. They can inhibit oncogenic pathways, such as BRAF(V600E) and EGFR pathways, which are crucial in cancer progression. One study showed that Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate displayed good inhibition of proliferation on HepG2 (liver cancer cells) and HeLa (cervical cancer cells), and was inactive against normal fibroblasts GM-6114, showing no toxicity to healthy cells .

Anti-inflammatory Properties Pyrazole derivatives are recognized for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines. They can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

GSK-3β Inhibition Bisindole-substituted 3AP displayed moderate GSK-3β inhibition and influenced LPS-induced glial inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells . In vivo studies confirmed the anti-inflammatory effect of this compound, reducing microglial activation and astrocyte proliferation in the brain of LPS-injected mice .

Safety Information

Mecanismo De Acción

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Amino-1H-pyrazol-1-yl)acetamide: A closely related compound with similar structural features but lacking the N-methyl group.

3-Amino-1H-pyrazole: The parent compound from which 2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide is derived.

N-Methylacetamide: A simple amide that serves as a precursor in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of both the pyrazole ring and the N-methylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, has shown potential in various therapeutic applications, particularly in antimicrobial and anticancer contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₃O, with a molecular weight of 154.17 g/mol. Its structure features a pyrazole ring attached to an acetamide moiety, contributing to its biological reactivity.

Key Properties:

- Solubility: High solubility in water and polar solvents.

- Stability: Solid at room temperature.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, modulating their activity and influencing various biochemical pathways related to inflammation and infection .

- Receptor Binding: It interacts with various receptors, potentially acting as an inhibitor or activator depending on the target .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-sensitive S. aureus | 0.125 mg/mL |

| Methicillin-resistant S. aureus | 8 mg/mL |

| E. coli | 8 mg/mL |

This data suggests that the compound can be a potential candidate for treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various tumor cell lines.

Case Study:

A study conducted on a panel of tumor cell lines using the MTT assay indicated that this compound exhibited significant antiproliferative activity with IC50 values in the micromolar range .

Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies: A comprehensive review highlighted that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities, with this compound showing promising results against both Gram-positive and Gram-negative bacteria .

- Inflammation Modulation: The compound has been noted for its potential anti-inflammatory effects, influencing cytokine production and reducing inflammation in experimental models .

- Neuroprotective Effects: Preliminary studies suggest that it may also offer neuroprotective benefits by modulating oxidative stress pathways in neuronal cells .

Propiedades

IUPAC Name |

2-(3-aminopyrazol-1-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-10-3-2-5(7)9-10/h2-3H,4H2,1H3,(H2,7,9)(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUWPRXQCYQBDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.